molecular formula C8H13N3O B1438305 2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol CAS No. 1152966-21-6

2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol

Cat. No.: B1438305
CAS No.: 1152966-21-6
M. Wt: 167.21 g/mol
InChI Key: UVDFKTGJKRQWLM-UHFFFAOYSA-N
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Description

“2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic compound with two nitrogen atoms . Pyrazole derivatives are known to exhibit significant biological and pharmacological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of 5-aminopyrazole with various bielectrophilic moieties . This results in the formation of pyrazoloazines, an interesting array of fused heterocyclic systems . The development of new synthetic routes towards pyrazoloazines for their biological and medicinal exploration is an attractive area for researchers throughout the world .


Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various techniques such as X-ray crystallography, 1H and 13C NMR, and HRMS studies .


Chemical Reactions Analysis

5-Aminopyrazoles, like “this compound”, are polyfunctional compounds possessing three typical nucleophilic sites: 4-CH, 1-NH, and 5-NH2 with the following reactivity order: 5-NH2 > 1-NH > 4-CH . These positions have been used to construct various fused heterocyclic rings where 5-aminopyrazoles undergo cyclization and cycloaddition on reaction with bielectrophiles .

Scientific Research Applications

  • Synthesis of Bioactive Compounds : 2-(pyrazolyl)ethanols, closely related to 2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol, have been used in the development of bioactive compounds. A study elaborates on transforming the alcohol moiety in these compounds to yield 2-(pyrazolyl)ethylamine, which shows potential as bioactive compounds. These derivatives have been explored for antitumor applications, notably in the synthesis of pyrazole-substituted derivatives of the antitumor alkaloid crispine A (Chagarovskiy et al., 2016).

  • Antioxidant Agent Synthesis : In another research, 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine, a compound structurally similar to this compound, was synthesized and used as a key intermediate for creating new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines. These compounds were evaluated as potential antioxidant agents, indicating the role of such structures in synthesizing medically significant antioxidants (El‐Mekabaty et al., 2016).

  • Chemical Oxidation Studies : The oxidation properties of 2-(pyrazolyl)ethanols, which are chemically related to the target compound, were studied to understand their reaction behavior under different conditions. This research provides insights into the chemical properties and potential applications of 2-(pyrazolyl)ethanols in various oxidation reactions, which could be relevant for similar compounds like this compound (Ivonin et al., 2020).

  • Coordination Chemistry : A study on the coordination behavior of similar compounds, like (3,5-diphenyl-1H-pyrazol-1-yl)ethanol, against various metal ions (Pd(II), Zn(II), and Cu(II)) provides insights into the potential of this compound in forming complexes with different geometries and nuclearities. This area of research is significant in the development of new materials and catalysts (Muñoz et al., 2011).

  • Pharmaceutical Synthesis Applications : The compound has potential applications in the pharmaceutical industry, particularly in the synthesis of novel compounds with expected pharmaceutical interest. The versatility of this compound as an intermediate for synthesizing various pharmaceutically relevant structures highlights its importance in drug discovery and development (El‐Mekabaty et al., 2017).

Properties

IUPAC Name

2-(5-amino-3-cyclopropylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-8-5-7(6-1-2-6)10-11(8)3-4-12/h5-6,12H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDFKTGJKRQWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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